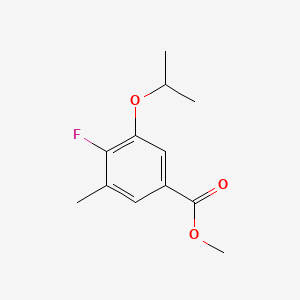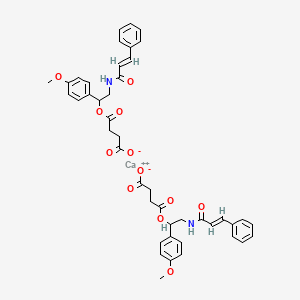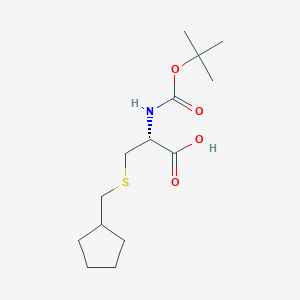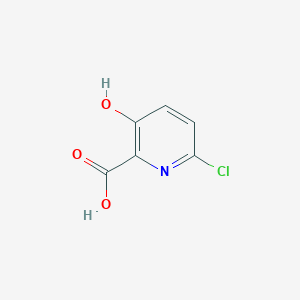
(2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride: is a chiral amino acid derivative. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative of phenylglycine. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the halogenation of phenylglycine derivatives. The process begins with the bromination and chlorination of the phenyl ring, followed by the introduction of the amino and carboxyl groups. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions, often using bromine and chlorine gas. The process is carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the halogen atoms, converting them to hydrogen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups. This is often achieved using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated phenylglycine derivatives.
Substitution: Formation of substituted phenylglycine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique halogenated structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its chiral nature makes it useful in studying stereochemistry and chiral recognition processes in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable intermediate in the synthesis of various active ingredients.
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the phenyl ring enhance its binding affinity to these targets, leading to various biological effects. The compound can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (2R)-2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
Comparison: Compared to similar compounds, (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to its specific halogenation pattern and chiral center. This uniqueness enhances its binding affinity and specificity in biological systems, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C8H8BrCl2NO2 |
|---|---|
Molekulargewicht |
300.96 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
InChI-Schlüssel |
BZMYMEFRCFORRI-OGFXRTJISA-N |
Isomerische SMILES |
C1=CC(=C(C=C1Br)[C@H](C(=O)O)N)Cl.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1Br)C(C(=O)O)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)

![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)




![2-Amino-6,6-difluoro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B14042262.png)






